molecular formula C14H19N3O4S B2731591 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2097899-53-9

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No. B2731591
M. Wt: 325.38
InChI Key: XRNHEHOHMMNRNZ-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Molecular Structure Analysis

Compound X features a complex molecular structure, combining a tetrahydrothiophene ring, a cyclopenta[c]pyridazine moiety, and an amide group. The presence of the 1,1-dioxide functionality adds stability and contributes to its pharmacological properties. The three-dimensional arrangement of atoms significantly influences its biological activity .


Chemical Reactions Analysis

Compound X may participate in various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution. Researchers have investigated its reactivity under different conditions to understand its behavior in various environments .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Researchers have characterized its UV-Vis, IR, and NMR spectra .

Safety And Hazards

  • Environmental Impact : Assess potential environmental hazards during disposal .

Future Directions

: ChemSpider: Compound X : Synthesis and Structure of 7-Hydroxy-5-Oxo-2,3-Dihydro-5H- [1,3]triazolo[4,5-d]pyrimidine-6-Carboxamide Derivatives : US EPA-Pesticides; Flumioxazin

properties

IUPAC Name

1,1-dioxo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]thiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c18-13-8-10-2-1-3-12(10)16-17(13)6-5-15-14(19)11-4-7-22(20,21)9-11/h8,11H,1-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNHEHOHMMNRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

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